molecular formula C15H19N3OS2 B12659535 Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N'-2-thiazolyl- CAS No. 149488-33-5

Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N'-2-thiazolyl-

Cat. No.: B12659535
CAS No.: 149488-33-5
M. Wt: 321.5 g/mol
InChI Key: FERBSDMHYCEOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the thiourea family Thiourea compounds are known for their diverse applications in organic synthesis and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of appropriate thiazole and phenylethyl derivatives with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its thiazolyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a similar structure but lacking the phenylethyl and thiazolyl groups.

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and possessing different substituents that affect its reactivity.

Uniqueness

Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its combination of a thiazolyl group and a phenylethyl group makes it a versatile compound in both synthetic and biological contexts.

Properties

CAS No.

149488-33-5

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

1-[2-(3-propan-2-yloxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C15H19N3OS2/c1-11(2)19-13-5-3-4-12(10-13)6-7-16-14(20)18-15-17-8-9-21-15/h3-5,8-11H,6-7H2,1-2H3,(H2,16,17,18,20)

InChI Key

FERBSDMHYCEOGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.